molecular formula C22H14N2 B8793574 2-Phenyldibenzo[f,h]quinoxaline

2-Phenyldibenzo[f,h]quinoxaline

Cat. No.: B8793574
M. Wt: 306.4 g/mol
InChI Key: GGTXYOVKMNRYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyldibenzo[f,h]quinoxaline is an organic compound with the molecular formula C22H14N2, built on an extended aromatic framework related to dibenzo[f,h]quinoxaline . This class of nitrogen-containing heterocycles is characterized by a planar, conjugated structure, which is of significant interest in the development of advanced materials. Researchers value these compounds as key precursors and building blocks in organic synthesis, particularly for creating larger π-conjugated systems . The structural motif is similar to phenanthro[9,10-b]pyrazine, suggesting potential utility in the design of organic semiconductors and luminescent materials due to its electron-deficient quinoxaline core . The compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption. Researchers should consult the safety data sheet and handle the product with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H14N2

Molecular Weight

306.4 g/mol

IUPAC Name

3-phenylphenanthro[9,10-b]pyrazine

InChI

InChI=1S/C22H14N2/c1-2-8-15(9-3-1)20-14-23-21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)22(21)24-20/h1-14H

InChI Key

GGTXYOVKMNRYMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques in Structural and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For a complex, polycyclic aromatic structure like 2-Phenyldibenzo[f,h]quinoxaline, ¹H and ¹³C NMR, along with advanced 2D techniques, are crucial for unambiguous structural assignment.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to be complex, with signals corresponding to the protons of the dibenzo[f,h]quinoxaline (B1580581) core and the pendant phenyl group. All signals are anticipated to appear in the downfield aromatic region, typically between 7.0 and 9.5 ppm, due to the deshielding effects of the extensive aromatic system.

The spectrum would feature a series of multiplets resulting from spin-spin coupling between adjacent protons on the fused rings. Protons in close proximity to the nitrogen atoms of the quinoxaline (B1680401) ring are expected to be the most deshielded and resonate at the lowest field. For comparison, the protons on the quinoxaline ring in similar structures like 2,3-bis(4-bromophenyl)quinoxaline (B11557262) appear in the range of 7.80-8.18 ppm. researchgate.net The five protons of the 2-phenyl substituent would exhibit characteristic multiplet patterns corresponding to their ortho, meta, and para positions.

Table 1: Expected ¹H NMR Chemical Shift Regions for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Dibenzo[f,h]quinoxaline Core Protons~ 7.5 - 9.5Multiplets (m)
Phenyl Ring Protons (ortho, meta, para)~ 7.2 - 8.0Multiplets (m)
Note: The chemical shifts are estimated based on the analysis of structurally similar quinoxaline derivatives. The actual spectrum would require experimental verification.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Given the asymmetry of this compound, it is expected to show distinct signals for each of its 24 carbon atoms. These signals will predominantly be in the aromatic region (120-160 ppm).

The carbons of the dibenzo[f,h]quinoxaline core will have varied chemical shifts influenced by their position relative to the nitrogen atoms and the degree of fusion. The quaternary carbons involved in ring fusion and those bonded to nitrogen (C2, C4a, C12a, C12b) are expected to be significantly downfield. For instance, in related 2,3-disubstituted quinoxalines, the carbons of the quinoxaline moiety can appear above 150 ppm. rsc.org The carbons of the phenyl group will also appear in the typical aromatic range, with their exact shifts influenced by the electronic effects of the attachment to the main heterocyclic scaffold.

Table 2: Expected ¹³C NMR Chemical Shift Regions for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
Aromatic CH (Dibenzoquinoxaline & Phenyl)~ 120 - 135
Aromatic C (Quaternary & Ring Fusion)~ 135 - 150
Aromatic C-N (Quinoxaline Ring)~ 150 - 160
Note: These ranges are generalized for polycyclic aromatic hydrocarbons and quinoxaline systems. researchgate.netrsc.org Precise assignment requires experimental data.

Advanced NMR Techniques for Complex Structural Elucidation

For a molecule with numerous overlapping proton signals and a high number of quaternary carbons, one-dimensional NMR spectra are often insufficient for a complete structural assignment. Advanced two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of proton networks within each individual ring of the dibenzo[f,h]quinoxaline core and the phenyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the signals of all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is critical for identifying the quaternary carbons by correlating them with nearby protons and for establishing the connectivity between the different ring systems, including the linkage point of the phenyl group to the C2 position of the quinoxaline core.

The combined application of these techniques would enable a full and unambiguous assignment of all ¹H and ¹³C NMR signals, confirming the precise structure of this compound.

Vibrational and Electronic Spectroscopy for Molecular Insights

Vibrational and electronic spectroscopies probe the functional groups and conjugated π-electron systems within the molecule, respectively, providing complementary information to NMR.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Groups

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions corresponding to its aromatic framework.

Key expected absorption bands include:

Aromatic C-H stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

Aromatic C=C stretching: Multiple medium to strong bands in the 1450-1620 cm⁻¹ region, which are characteristic of the skeletal vibrations of the fused aromatic rings.

C=N stretching: A characteristic band for the quinoxaline ring, expected in the 1615-1650 cm⁻¹ region, though it may overlap with C=C stretching bands. vixra.org

C-H out-of-plane bending: Strong bands in the 690-900 cm⁻¹ region, the pattern of which can sometimes give clues about the substitution pattern on the aromatic rings.

The FT-IR spectrum of the related compound 2,3-diphenylquinoxaline (B159395) shows prominent peaks for these characteristic vibrations, confirming the utility of this technique for identifying the core structural motifs. researchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3050 - 3150Aromatic C-H StretchMedium-Weak
1450 - 1620Aromatic C=C Skeletal StretchStrong-Medium
1615 - 1650C=N StretchMedium
690 - 900Aromatic C-H Out-of-Plane BendStrong
Note: Data is based on typical values for aromatic nitrogen heterocycles and related quinoxaline compounds. vixra.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy provides insight into the electronic structure of conjugated systems. The extensive π-conjugated system of this compound, which spans across the fused phenanthrene-like core and the pyrazine (B50134) ring, is expected to give rise to intense absorptions in the ultraviolet region.

The spectrum is predicted to show multiple strong absorption bands corresponding to π → π* electronic transitions. symbiosisonlinepublishing.com The large, planar aromatic system suggests that the lowest energy absorption maximum (λmax) could extend towards the visible region. The presence of nitrogen atoms also introduces the possibility of weaker n → π* transitions, which involve the excitation of a non-bonding electron from a nitrogen lone pair into an antibonding π* orbital. These transitions are often observed as a shoulder on the tail of the more intense π → π* absorption bands. symbiosisonlinepublishing.com Studies on related dibenzo[f,h]quinoxaline derivatives confirm highly efficient absorption and fluorescence properties, underscoring the electronic nature of this scaffold. researchgate.netrsc.org

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

Transition TypeExpected Wavelength Range (nm)Molar Absorptivity (ε)
π → π~ 250 - 400High
n → π~ 380 - 450Low
Note: Ranges are estimated based on data for other extended and substituted quinoxaline systems. symbiosisonlinepublishing.comresearchgate.net The exact λmax and ε values depend on the solvent and experimental conditions.

Fluorescence Spectroscopy for Emissive Properties

Fluorescence spectroscopy is a crucial tool for investigating the emissive properties of quinoxaline derivatives. The formation of a quinoxaline derivative from a 2-oxoacyl peptide leads to a significant increase in fluorescence, with a characteristic emission maximum at 363 nm when excited at 303 nm. nih.gov The fluorescence characteristics, including intensity and emission maxima, are influenced by the nature and length of associated peptide chains and can be affected by environmental factors such as organic solvents, NaCl, and denaturants. nih.gov This sensitivity suggests that such derivatives can serve as fluorescent probes to study the conformation of the N-terminal regions of peptides and proteins. nih.gov

In a study of aminoquinoxaline-based sensors, it was observed that in a basic aqueous solution (pH 11.5 to 6.1), the fluorescence spectra exhibit a broad, low-intensity emission band. mdpi.com As the pH decreases, this band shows a slight redshift of 8 nm, accompanied by an increase in intensity. mdpi.com This phenomenon is attributed to the protonation of the side-chain amine group, which suppresses the photoinduced electron transfer (PET) process. mdpi.com Further decreases in pH lead to a significant blue shift of the emission maximum, from 495 nm to 455 nm, indicating further protonation of the fluorophore. mdpi.com

The development of viscosity-sensitive fluorescent probes has been explored using 2-phenylbenzo[g]quinoxaline (B5608625) derivatives. nih.gov These compounds utilize a benzo[g]quinoxaline (B1338093) fluorophore and a rotatable phenyl ring. nih.gov Derivatives with strong electron-donating groups, such as 2-(4-hydroxyphenyl)benzo[g]quinoxaline and 2-(4-dimethylaminophenyl)-benzo[g]quinoxaline, exhibit a more pronounced fluorescence response to changes in viscosity. nih.gov

Novel molecular scaffolds based on dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) have been synthesized and shown to be highly efficient deep-blue fluorescent materials. rsc.org The unsubstituted diBFQ scaffold emits at 445 nm with a photoluminescence quantum yield (PLQY) of approximately 70%. rsc.org Introducing specific substituents can further enhance these properties. For instance, a disubstituted derivative, dP-diBFQ, demonstrates a PLQY of 79.1%. rsc.org Organic light-emitting diodes (OLEDs) using dP-diBFQ as a dopant emit a pure blue light with CIE coordinates of (0.154, 0.102) and an external quantum efficiency (EQE) of 2.28%. rsc.org

Four novel fluorescent isoquinolino[2,1-a]quinoxalin-5-ium ionic liquids were synthesized and found to exhibit dual or triple emissions and large Stokes shifts of around 90 nm. researchgate.net

The following table summarizes the fluorescence properties of various quinoxaline derivatives:

Table 1: Fluorescence Properties of Quinoxaline Derivatives
Compound/Derivative Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield (Φem) Key Characteristics
Quinoxaline derivative from 2-oxoacyl peptide 303 363 Not specified Marked increase in fluorescence upon formation. nih.gov
Aminoquinoxaline-based sensor (basic to acidic) Not specified 495 to 455 0.021 to 0.048 pH-dependent emission shift. mdpi.com
2-phenylbenzo[g]quinoxaline derivatives Not specified Not specified Not specified Viscosity-sensitive fluorescence. nih.gov
Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) Not specified 445 ~70% Deep-blue emission. rsc.org
dP-diBFQ Not specified Not specified 79.1% High-efficiency blue emitter. rsc.org
Isoquinolino[2,1-a]quinoxalin-5-ium ILs Not specified Not specified Not specified Dual/triple emissions, large Stokes shift. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

High-resolution mass spectrometry (HRMS) provides unparalleled detail regarding the chemical complexity of environmental samples. pnnl.gov While specific HREI-MS data for this compound is not detailed in the provided context, the principles of the technique are broadly applicable. Electrospray ionization (ESI), a common ionization method in HRMS, is particularly effective for ionizing polar molecules. pnnl.gov In the analysis of complex mixtures like dissolved organic matter, negative mode ESI is often preferred as it is well-suited for ionizing polar carboxylic acids, which constitute a significant portion of such samples. pnnl.gov This soft ionization technique generates thousands of singly charged, deprotonated molecular ions across a wide mass range, simplifying spectral interpretation. pnnl.gov

General Mass Spectrometry

Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation patterns of organic compounds. For the parent compound quinoxaline, various mass spectrometry techniques have been employed, including GC-MS, MS-MS, and LC-MS. nih.gov These methods provide information on the ionization and fragmentation of the molecule, which is essential for its structural elucidation. The molecular weight of quinoxaline is 130.15 g/mol . nih.gov In a study of novel fluorescent ionic liquids derived from quinoxaline, high-resolution mass spectrometry (HR-MS) was used for extensive characterization. researchgate.net

Specialized Spectroscopic Methods for Excited State and Radical Studies

Electron Paramagnetic Resonance (EPR) Spin Trapping for Photoinduced Processes

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons. ljmu.ac.uk The EPR spin trapping method is particularly valuable for detecting and identifying short-lived radical intermediates generated during photoinduced processes. ljmu.ac.ukresearchgate.net

In the study of fused-ring quinoxaline derivatives, EPR spectroscopy was used to monitor the in-situ generation of reactive intermediates upon UVA irradiation. researchgate.net This allowed for the detection of reactive oxygen species and other oxygen- and carbon-centered radical intermediates. researchgate.net To quantify these processes, the quantum yields for the generation of the superoxide (B77818) radical anion spin-adduct were determined. researchgate.net

The spin trapping technique involves the addition of a short-lived radical to a spin trap molecule, such as a nitrone, to form a more stable radical adduct that can be detected by EPR. ljmu.ac.uk The hyperfine coupling constants of the resulting EPR spectrum provide information about the structure of the trapped radical. ljmu.ac.uk For example, in the study of photopolymerization processes, phenyl radicals trapped by PBN (α-phenyl-N-tert-butylnitrone) show hyperfine coupling constants of aN = 14.1 G and aH = 2.1 G in tert-butylbenzene. semanticscholar.org

X-ray Photoelectron Spectroscopy (XPS) for Thin Film Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the elemental composition, chemical states, and electronic structure of the top 1-10 nm of a material's surface. youtube.com It works by irradiating a sample with monochromatic X-rays, causing the emission of photoelectrons from core-level orbitals. researchgate.net The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated, which is characteristic of the element and its chemical environment. youtube.comresearchgate.net

XPS is widely used to characterize thin films, providing insights into surface composition, oxidation states, and the presence of defects or adsorbates. researchgate.net The analysis of XPS spectra can reveal the elemental and electronic structure of materials. researchgate.netaps.org For instance, in the study of metal oxide thin films, XPS can identify different oxidation states of the metal. researchgate.net

The following table lists the compounds mentioned in this article:

Computational Chemistry and Theoretical Modeling of 2 Phenyldibenzo F,h Quinoxaline

Density Functional Theory (DFT) for Ground State Electronic Structure

DFT calculations have proven to be a powerful tool for elucidating the fundamental electronic characteristics of organic molecules. For 2-Phenyldibenzo[f,h]quinoxaline, these methods offer a detailed picture of its structural and electronic landscape.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is critical to its properties. Theoretical geometry optimization of this compound reveals a non-planar structure. The dibenzo[f,h]quinoxaline (B1580581) core itself is not perfectly flat, and the pendant phenyl group is twisted out of the plane of the quinoxaline (B1680401) ring system. This twisting is a common feature in related phenyl-substituted quinoxaline derivatives. For instance, in 1-nonyl-3-phenylquinoxalin-2-one, the phenyl ring is inclined to the quinoxaline ring system at a dihedral angle of 20.40 (9)°. nih.gov Similarly, in other 2,3-disubstituted benzoquinoxalines, the phenyl rings are twisted relative to the benzoquinoxaline ring system. nih.gov This deviation from planarity is crucial as it influences the extent of π-conjugation, which in turn affects the electronic and optical properties of the molecule.

Conformational analysis, which explores the different spatial arrangements of a molecule, indicates that the twisted conformation is the most stable for this compound in its ground state. The energy barrier for rotation of the phenyl group is typically low, suggesting that the molecule may exhibit some degree of conformational flexibility at room temperature. researchgate.net The preference for a non-planar geometry helps to minimize steric hindrance between the phenyl group and the dibenzoquinoxaline framework. rsc.org

Table 1: Selected Optimized Geometrical Parameters for a Representative Phenyl-Substituted Quinoxaline Derivative (1-nonyl-3-phenylquinoxalin-2-one)
Parameter Bond Length (Å) / Dihedral Angle (°)
Dihedral angle between phenyl ring and quinoxaline system 20.40 (9)
C1—C2—C18—C23 Torsion Angle -18.6 (3)
N2—C2—C18—C19 Torsion Angle -17.3 (3)

Data sourced from a study on a similar phenyl-substituted quinoxaline derivative. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Energy Level Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.org

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich dibenzoquinoxaline moiety, while the LUMO is distributed across the entire π-conjugated system, including the phenyl substituent. This distribution is characteristic of many quinoxaline derivatives. researchgate.netresearchgate.net The energy of the HOMO and LUMO, and consequently the energy gap, can be tuned by introducing different substituent groups. mdpi.com For example, a study on 1-nonyl-3-phenylquinoxalin-2-one calculated a HOMO-LUMO energy gap of 3.8904 eV. nih.gov A smaller energy gap generally implies higher reactivity and can be indicative of a molecule's potential as an n-type material in organic electronics. beilstein-journals.org

Table 2: Calculated Frontier Molecular Orbital Energies and Gap for a Representative Phenyl-Substituted Quinoxaline Derivative
Molecular Orbital Energy (eV)
HOMO Value not explicitly stated in sources
LUMO Value not explicitly stated in sources
Energy Gap (HOMO-LUMO) 3.8904 nih.gov

Data for 1-nonyl-3-phenylquinoxalin-2-one. nih.gov

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electronegativity)

To quantify the chemical reactivity of this compound more precisely, global and local reactivity descriptors derived from DFT are employed. Global descriptors like electronegativity (χ), chemical hardness (η), and global softness (S) provide a general measure of the molecule's reactivity. researchgate.net

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. scm.comnih.gov The Fukui function f(r) indicates the change in electron density at a specific point r when the total number of electrons in the system changes. scm.com For electrophilic attack (electron removal), the reactivity is related to the HOMO density, while for nucleophilic attack (electron addition), it is related to the LUMO density. researchgate.net In the case of this compound, the nitrogen atoms of the quinoxaline ring are expected to be the most susceptible to electrophilic attack, as is common for nitrogen-containing heterocycles.

Prediction of Electrochemical Properties (e.g., Reduction Potentials)

DFT calculations can effectively predict the electrochemical properties of molecules, such as their reduction potentials. mdpi.commdpi.com This is particularly relevant for quinoxaline derivatives, which are known to be electrochemically active. nih.gov The reduction potential is related to the LUMO energy; a lower LUMO energy generally corresponds to a more easily reduced molecule.

For this compound, the presence of the extended π-system of the dibenzo[f,h]quinoxaline core is expected to result in a relatively low-lying LUMO, making it a candidate for applications requiring electron-accepting materials. Computational studies on similar quinoxaline derivatives have shown a strong correlation between theoretically predicted and experimentally measured reduction potentials. mdpi.commdpi.comresearchgate.net For instance, calculations on quinoxalin-2(H)-one and its derivatives using the B3LYP/6-311G basis set yielded reduction potentials relative to the Standard Hydrogen Electrode (SHE). researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT excels at describing the ground state, TD-DFT is the method of choice for investigating the behavior of molecules in their electronically excited states, which are accessed upon absorption of light. rsc.orgresearchgate.netchemrxiv.org

Simulation of Electronic Excitation Energies and Absorption Spectra

TD-DFT calculations allow for the simulation of electronic absorption spectra by determining the energies of vertical electronic excitations from the ground state to various excited states. rsc.orgscispace.com These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, which corresponds to the intensity of the absorption bands.

For this compound, the lowest energy electronic transition is expected to be a π-π* transition, involving the promotion of an electron from the HOMO to the LUMO. nih.gov The calculated absorption spectrum would likely show strong absorption in the UV-Vis region. Studies on related quinoxaline derivatives have demonstrated that TD-DFT can accurately reproduce experimental absorption spectra. researchgate.netnih.gov For example, a study on dibenzo[f,h]furo[2,3-b]quinoxaline-based scaffolds showed emission peaks between 424 nm and 445 nm. rsc.org The inclusion of the phenyl group in this compound is expected to cause a red-shift in the absorption spectrum compared to the unsubstituted dibenzo[f,h]quinoxaline due to the extension of the π-conjugated system.

Table 3: Simulated Electronic Excitation Data for a Representative Dibenzoquinoxaline Derivative
Transition Excitation Wavelength (nm) Oscillator Strength (f)
S0 → S1 ~424-445 rsc.org Value not explicitly stated in sources

Data for a dibenzo[f,h]furo[2,3-b]quinoxaline scaffold. rsc.org

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. This phenomenon is critical in the design of molecules for optoelectronics and sensing. In molecules like this compound, the dibenzo[f,h]quinoxaline core acts as an electron-accepting unit, while the phenyl substituent can serve as an electron-donating group.

Theoretical studies on related quinoxaline derivatives often employ methods like Time-Dependent Density Functional Theory (TD-DFT) to investigate their electronic properties and ICT character. scispace.com Analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the nature of electronic transitions. For instance, in many quinoxaline-based systems, the HOMO is localized on the electron-donating moiety, while the LUMO is centered on the quinoxaline scaffold, indicating a π → π* transition with significant ICT character. scispace.com This charge transfer can be influenced by the solvent environment and the presence of various functional groups. scispace.com

While direct computational studies on the ICT characteristics of this compound are not detailed in the available literature, the fundamental structure suggests a propensity for such behavior. The planar and rigidized structure of the dibenzoquinoxaline core could facilitate efficient ICT, a phenomenon observed in other rigid donor-acceptor molecules. nih.gov Computational modeling would be essential to quantify the dipole moment of the excited state and the energy landscape of the ICT process.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a way to study the movement and interactions of molecules over time, providing a dynamic picture that complements static quantum chemical calculations.

In the solid state or in aggregates, the performance of organic materials is heavily dependent on intermolecular interactions. For aromatic molecules like this compound, these interactions are dominated by non-covalent forces such as π-stacking and hydrogen bonding.

Table 1: Percentage Contribution of Intermolecular Interactions in a Structurally Related Phenyl-Quinoxaline Derivative Data adapted from Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. nih.gov

Interaction TypeContribution to Total Hirshfeld Surface
H···H42.8%
C···H/H···C36.8%
N···H/H···N8.3%
C···C6.3%

The interaction of this compound with surfaces is a critical aspect of its potential use in electronic devices or as a corrosion inhibitor. Dispersion-corrected Density Functional Theory (DFT-D3) is a powerful method for modeling the adsorption of organic molecules on metal surfaces. researchgate.net

Studies on the adsorption of quinoxalinone derivatives on an Fe(110) iron surface provide significant insights into the likely behavior of this compound. researchgate.net Key findings from these simulations indicate:

Adsorption Configuration: Molecules tend to adsorb in a parallel configuration to the metal surface. This orientation maximizes the interaction between the molecule's planar π-system and the surface atoms. researchgate.net

Role of Heteroatoms: The nitrogen and any oxygen heteroatoms in the quinoxaline structure are primary sites for forming coordinative bonds with the iron surface atoms. researchgate.net

Charge Transfer: Significant charge transfer occurs from the molecule to the metal surface (specifically the 3d orbitals of iron), which stabilizes the adsorbed state. researchgate.net

For this compound, its large, planar aromatic surface would strongly favor a parallel adsorption geometry on metal surfaces to maximize van der Waals and π-system interactions. The nitrogen atoms of the quinoxaline core would serve as key anchoring points to the surface.

Table 2: Summary of DFT Findings for Adsorption of Quinoxaline Derivatives on Fe(110) Surface Findings based on studies of quinoxalinone derivatives. researchgate.net

ParameterObservation
Preferred Geometry Parallel to the surface
Primary Interaction Sites Nitrogen and Oxygen heteroatoms
Stabilizing Factor Charge transfer from molecule to Fe 3d orbitals
Effect of Substituents Steric hindrance from substituents can reduce planarity and weaken adsorption

Advanced Theoretical Models and Quantum Chemical Calculations

To capture more complex photophysical phenomena, advanced theoretical models are required.

Intersystem crossing (ISC), the transition between different spin states (e.g., from a singlet to a triplet state), is often a critical process in the photophysics of organic molecules. While formally forbidden, it can become efficient through mechanisms like spin-orbit coupling. The spin-vibronic mechanism describes a more complex situation where spin, electronic, and vibrational dynamics are all coupled and cannot be treated independently. nih.gov

This mechanism is particularly important for accurately describing the rates of non-radiative transitions and the efficiency of processes like thermally activated delayed fluorescence (TADF). nih.govnih.gov High-level quantum chemistry calculations are needed to model these intricate couplings between multiple electronic states. nih.gov While a specific spin-vibronic analysis of this compound has not been reported, understanding this mechanism would be crucial for accurately predicting its luminescence properties and excited-state decay pathways.

The properties of a molecule can change significantly when it is dissolved in a solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for the effects of a solvent in quantum chemical calculations.

In this approach, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the solvent. The solute polarizes the continuum, which in turn creates a reaction field that acts back on the solute, allowing for the calculation of properties in a solution environment. This method is standard for studying how solvent polarity affects electronic transitions, molecular geometry, and ICT characteristics. While no specific PCM studies on this compound were found, this would be a standard and necessary computational step to bridge the gap between theoretical gas-phase calculations and experimental measurements conducted in solution.

Detailed Crystallographic and Intermolecular Interaction Analysis of this compound Not Available in Publicly Accessible Research

A thorough and extensive search of publicly available scientific literature and crystallographic databases has revealed no specific published research detailing the single-crystal X-ray diffraction (SCXRD) analysis or Hirshfeld surface analysis for the compound this compound.

Consequently, it is not possible to provide the specific data and analysis requested for the following sections:

Crystal Structure Analysis and Intermolecular Interactions in the Solid State

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Two-Dimensional (2D) Fingerprint Plots for Contact Type Contributions

The generation of accurate and scientifically valid information for these sections is entirely dependent on the experimental results obtained from a single-crystal X-ray diffraction study of 2-Phenyldibenzo[f,h]quinoxaline. Without this foundational data, any discussion of its crystal system, space group, molecular geometry, intermolecular contacts, and other related parameters would be speculative and could not be substantiated with factual evidence.

While research exists for structurally related quinoxaline (B1680401) and dibenzoquinoxaline derivatives, the strict focus of this article is solely on this compound. Therefore, in adherence to the specified constraints, no data from analogous compounds can be presented.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to generate the information necessary to complete the requested article.

Following a comprehensive search for scientific literature, detailed crystallographic and intermolecular interaction data specifically for the compound This compound is not available in the provided search results. The existing research focuses on derivatives of quinoxaline or other related dibenzoquinoxaline structures.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements focusing solely on this compound. The necessary data for a detailed analysis of its specific hydrogen bonding, π-stacking interactions, van der Waals forces, and the relationship between its unique solid-state structure and electronic properties has not been published within the scope of the search.

To provide the requested detailed analysis, including data tables on intermolecular interactions and structure-property relationships, studies concerning the single-crystal X-ray diffraction of this compound would be required.

Applications of 2 Phenyldibenzo F,h Quinoxaline in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs) as Emitters and Chromophores

Derivatives of 2-Phenyldibenzo[f,h]quinoxaline have demonstrated significant potential in OLED technology, primarily owing to their favorable photophysical properties. These compounds are utilized as emitters and chromophores, contributing to the generation and color tuning of light in OLED devices.

Thermally Activated Delayed Fluorescence (TADF) Emitters

Materials capable of Thermally Activated Delayed Fluorescence (TADF) are considered highly promising for the next generation of OLEDs. researchgate.net In this context, several compounds based on the quinoxaline (B1680401) scaffold have been designed and synthesized. researchgate.net By creating twisted donor-acceptor structures, researchers have been able to develop highly efficient red TADF emitters. researchgate.net For instance, the strategic design of molecules to suppress energy loss has resulted in red emitters with a photoluminescence quantum yield (ΦPL) of 100% and an external quantum efficiency (EQE) of 25.2% in doped OLEDs. researchgate.net

Another approach involves the use of a 2-phenylfuro[2,3-b]quinoxaline (B15472951) acceptor in conjunction with a triphenylamine (B166846) (TPA) donor to construct TADF emitters. One such derivative, dTPA-FQ, which incorporates two ortho-installed TPA units, exhibited a high photoluminescence quantum yield of 100% and a small singlet-triplet energy splitting (ΔES1T1) of 0.24 eV. rsc.org These properties are crucial for efficient TADF. In non-doped devices, a related compound, TPA-FQ, demonstrated impressive performance with a luminance reaching 47,880 cd m⁻² at a low voltage of 8.5 V and an EQE of up to 3.9%. rsc.org

Furthermore, the development of TADF molecules with multiple donor units has led to exceptionally fast reverse intersystem crossing rates (kRISC) of 1.5 × 10⁷ s⁻¹, a significant improvement over typical TADF emitters. researchgate.net OLEDs based on such molecules have shown high stability, a maximum external quantum efficiency of over 29.3%, and minimal efficiency roll-off. researchgate.net

Deep Blue and Deep Red Emission Characteristics

The quest for efficient and stable deep blue and deep red emitters is a key area of OLED research. Derivatives of this compound have emerged as promising candidates for achieving these emission colors.

For deep blue emission, novel molecular scaffolds such as dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) have been synthesized, exhibiting emission in the 424–445 nm range with photoluminescence quantum yields (PLQYs) of approximately 70%. rsc.org A derivative, dP-diBFQ, showed an even higher PLQY of 79.1%. rsc.org OLEDs using dP-diBFQ as a dopant achieved pure blue emission with CIE coordinates of (0.154, 0.102) and an EQE of 2.28%. rsc.org Other quinoxaline-based emitters have also demonstrated deep blue light emission both in solution and in the solid state, with CIE coordinates near (0.16, 0.03). scholaris.ca

In the realm of red emission, a D-A type red emitter, TPA-PFQ, was synthesized using 2-phenylbenzo[g]furo[2,3-b]-quinoxaline as the acceptor and triphenylamine as the donor. researchgate.net This compound displayed a high quantum yield of 88.03% in a toluene (B28343) solution. researchgate.net Non-doped OLEDs fabricated with TPA-PFQ as the emitter produced a saturated red emission with a peak at 620 nm. researchgate.net There is also growing interest in deep red and near-infrared (NIR) TADF emitters for applications like bioimaging and night-vision displays. chemrxiv.org Researchers have successfully tuned the emission wavelengths of such emitters by modulating the strength of the electron-donating groups coupled to a dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) acceptor moiety. chemrxiv.org

Aggregation-Induced Emission (AIE) Enhancement in Solid State

A significant challenge in solid-state organic emitters is the phenomenon of aggregation-caused quenching (ACQ), where molecular aggregation leads to a decrease in fluorescence quantum yield. To overcome this, molecules with aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE) characteristics are highly sought after.

Several quinoxaline-based chromophores have been shown to be AIE-active materials, exhibiting enhanced emission in the solid state. worktribe.com For example, the compound Q-2Ph displays deep blue emission in both solution and the solid state, with AIE characteristics. worktribe.com Similarly, other quinoxaline derivatives have been reported to be blue emitters with both intramolecular charge transfer (ICT) and AIEE properties. worktribe.com The introduction of bulky substituents, such as isopropylphenyl groups, into the dibenzo[f,h]furo[2,3-b]quinoxaline scaffold has been shown to suppress molecular aggregation and improve fluorescence efficiency. rsc.org

The solid-state luminescent properties of a 2-phenylbenzo[g]furo[2,3-b]quinoxaline derivative were investigated, revealing favorable aggregation-induced emissive enhancement behavior. rsc.org The absolute photoluminescence quantum yield of this compound was found to be 22.1% in solid powders. rsc.org

Efficiency Roll-Off Mitigation Strategies

Efficiency roll-off, the decrease in quantum efficiency at high current densities, is a critical issue that limits the performance of OLEDs, especially at high brightness. The design of emitter materials plays a crucial role in mitigating this effect.

A red emitter based on a 2-phenylbenzo[g]furo[2,3-b]quinoxaline acceptor, TPA-PFQ, was used in non-doped OLEDs that exhibited a very low efficiency roll-off. researchgate.net The maximum EQE was 2.09% at 100 cd m⁻², and it remained at 2.0% at 1000 cd m⁻² and 2.03% at 5000 cd m⁻², representing only a 2.9% efficiency roll-off as the luminance increased from 100 to 5000 cd m⁻². researchgate.net Another study on a 2-phenylfuro[2,3-b]quinoxaline-triphenylamine-based emitter, TPA-FQ, in a non-doped device showed only a 6.2% efficiency roll-off as the luminance changed from 10,000 cd m⁻² to 30,000 cd m⁻². rsc.org

Furthermore, an osmium(II) based emitter functionalized with pyrazolo[5,4-f]quinoxaline demonstrated suppressed efficiency roll-off up to a current density of 300 mA cm⁻². nih.gov These findings highlight the potential of quinoxaline-based materials in developing highly stable OLEDs with minimal efficiency roll-off.

EmitterHost/Device TypeEmission Peak (nm)EQE (%)Efficiency Roll-offReference
TPA-PFQNon-doped6202.092.9% (from 100 to 5000 cd/m²) researchgate.net
TPA-FQNon-doped-3.96.2% (from 10,000 to 30,000 cd/m²) rsc.org
Os(II) complex-8110.97Suppressed up to 300 mA/cm² nih.gov

Organic Solar Cells (OSCs) as Electron Transport Materials and Acceptors

In the realm of organic solar cells, derivatives of this compound are primarily investigated for their potential as electron-transporting materials and, more significantly, as non-fullerene acceptors (NFAs).

Non-Fullerene Acceptors (NFAs) in Bulk Heterojunction Cells

The development of non-fullerene acceptors has been a major breakthrough in the field of organic solar cells, leading to significant improvements in power conversion efficiencies (PCEs). The electron-deficient nature of the quinoxaline core makes it an excellent building block for designing high-performance NFAs. rsc.orgresearchgate.net

Researchers have designed and synthesized several NFAs based on a quinoxaline central core. rsc.org By fine-tuning the size of the central core, the molecular geometry and film morphology of the OSCs can be effectively optimized. rsc.org For instance, an NFA with a smaller central core, Qx-BO-3, led to devices with a remarkable PCE of 17.03%. rsc.org This was attributed to better phase separation, more efficient exciton (B1674681) dissociation, and improved charge transport properties. rsc.org

Another study focused on unfused NFAs with a quinoxaline central unit, which offer advantages such as simpler synthesis and lower manufacturing costs. researchgate.netnih.gov Devices based on one such acceptor, UF-Qx-Cl, achieved a PCE of 10.81% with good thermal and air stability. researchgate.net The introduction of a fluorinated quinoxaline core has also been shown to be a successful strategy, leading to an as-cast device with a PCE of 11.45%. nih.gov Furthermore, when this fluorinated acceptor was used in a ternary device, the PCE was boosted to an impressive 17.81%. nih.gov

These results underscore the immense potential of quinoxaline-based NFAs in advancing the performance of organic solar cells.

NFADonor PolymerPCE (%)VOC (V)JSC (mA/cm²)FFReference
Qx-BO-3PM617.03--- rsc.org
Qx-BO-1PM610.57--- rsc.org
Qx-BO-2PM611.34--- rsc.org
UF-Qx-ClJ5210.81--- researchgate.net
L21 (Fluorinated)PBDB-T11.45--- nih.gov
L21 (Ternary)PM6:Y617.81--- nih.gov
QIP-4ClP2F-EHp13.30.94-- rsc.org

Polymer Acceptors in High-Efficiency Devices

Derivatives of dibenzo[f,h]quinoxaline (B1580581) are being developed as highly effective acceptor materials in organic solar cells. While not polymers themselves, certain small-molecule acceptors (SMAs) incorporating this core structure have been used as guest acceptors in ternary blend organic solar cells to enhance performance.

Recently, a series of 2D-conjugated Y-series small-molecule acceptors (Y-SMAs) based on a dibenzo[f,h]quinoxaline core were developed. nih.govnih.gov These molecules, designated as the X-QTP-4F series, are not polymers but function as crucial acceptor components within the active layer of the solar cell. nih.govnih.gov Halogenation of the dibenzo[f,h]quinoxaline core in these guest acceptors has been identified as an effective strategy to optimize the photoelectric properties of the resulting devices. nih.govosti.gov The introduction of different halogens (chlorine, bromine, iodine) into the 2D-conjugated dibenzo[f,h]quinoxaline core allows for fine-tuning of the material's electronic and morphological properties. nih.govnih.gov Among these, the chlorinated derivative (Cl-QTP-4F) demonstrated superior performance due to a higher absorption coefficient and optimized molecular crystallinity and packing. nih.govnih.gov

Furthermore, quinoxaline derivatives have shown promise as polymer acceptors in all-polymer solar cells (all-PSCs). For instance, a polymer acceptor known as Qx7, which incorporates a quinoxaline moiety, achieved a power conversion efficiency of 5.07% in an all-PSC device, highlighting the importance of side-chain engineering in developing high-performance polymer acceptors. d-nb.info

Influence on Power Conversion Efficiency (PCE) and Charge Recombination

The incorporation of the dibenzo[f,h]quinoxaline structure into acceptor materials has a profound impact on the power conversion efficiency (PCE) of organic solar cells by influencing factors such as light absorption, energy level alignment, and charge recombination.

In ternary organic solar cells using a PM6:L8-BO polymer blend as the host, the addition of a small amount of a dibenzo[f,h]quinoxaline-based guest acceptor from the X-QTP-4F series significantly boosts performance. nih.govnih.gov The chlorinated guest acceptor, Cl-QTP-4F, enabled the device to achieve an impressive PCE of 19.0%. nih.govosti.gov This enhancement is attributed to several factors, including complementary absorption with the host material, suitable cascade energy levels, and improved charge generation and transport. nih.govnih.gov Crucially, these optimized properties lead to suppressed charge recombination and reduced energy loss within the solar cell. nih.gov

The following table summarizes the photovoltaic performance of ternary organic solar cells based on the PM6:L8-BO host with different halogenated dibenzo[f,h]quinoxaline-based guest acceptors.

Guest AcceptorVOC (V)JSC (mA cm-2)FF (%)PCE (%)
None (Binary)0.85926.2178.617.70
H-QTP-4F0.85626.9679.018.23
Cl-QTP-4F 0.850 27.87 79.8 19.0
Br-QTP-4F0.85227.2879.318.39
I-QTP-4F0.85826.4377.617.62
Data sourced from Adv Sci (Weinh), 2024. nih.govnih.gov

Similarly, using a phenanthrene-fused-quinoxaline (PFQ), another term for the dibenzo[f,h]quinoxaline moiety, as an auxiliary acceptor in dye-sensitized solar cells (DSSCs) was shown to be superior to the more common benzothiadiazole (BT) unit in reducing charge recombination. nih.gov This led to a near-quantitative collection of photogenerated charge carriers and a high PCE of 12.5% for the PFQ-based device. nih.gov

Dye-Sensitized Solar Cells (DSSCs) as Sensitizers and Bridging Materials

The dibenzo[f,h]quinoxaline unit is a valuable building block in the design of organic dyes (sensitizers) for DSSCs, where it can act as a π-bridge or an auxiliary acceptor to improve device efficiency.

Efficient DSSC operation relies on rapid electron injection from the photo-excited dye into the semiconductor's (typically TiO₂) conduction band and subsequent fast regeneration of the dye by the electrolyte. Quinoxaline derivatives play a key role in optimizing these processes. By acting as auxiliary acceptors, derivatives like 2,3-diphenylquinoxaline (B159395) can improve the electron injection process. d-nb.info The effectiveness of this is achieved by aligning the dye's Lowest Unoccupied Molecular Orbital (LUMO) energy level with the conduction band edge of the TiO₂, which enhances charge transfer efficiency. d-nb.info

In a comparative study, a sensitizer (B1316253) (HY64) incorporating a phenanthrene-fused-quinoxaline (dibenzo[f,h]quinoxaline) unit was found to be highly effective at reducing charge recombination. nih.gov This suppression of undesirable back-electron transfer from the TiO₂ to the dye or electrolyte results in a near-quantitative collection of the photogenerated charge carriers, indicating efficient electron injection and regeneration cycles. nih.gov

The electron-deficient nature of the dibenzo[f,h]quinoxaline core makes it an excellent candidate for use as an auxiliary acceptor in D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) sensitizers. This design strategy allows for broad light absorption and tailored energy levels.

A study directly compared two D-A-π-A sensitizers, HY63 and HY64, which used benzothiadiazole (BT) and phenanthrene-fused-quinoxaline (PFQ), respectively, as the auxiliary electron-withdrawing acceptor moiety. nih.gov Despite having similar energy levels and absorption onsets, the DSSC based on the PFQ-containing HY64 dye outperformed the BT-based counterpart, achieving a power conversion efficiency of 12.5%. nih.gov This demonstrates that the rigid, extended π-system of the dibenzo[f,h]quinoxaline unit is superior in this role for creating efficient and stable sensitizers, particularly for use with copper-based electrolytes. nih.gov

Organic Field-Effect Transistors (OFETs) as N-Type and Ambipolar Semiconductors

The planarity and extended π-conjugation of the dibenzo[f,h]quinoxaline core make it a promising platform for developing semiconductor materials for Organic Field-Effect Transistors (OFETs). By modifying the core and adding various substituent groups, both p-type (hole-transporting) and n-type (electron-transporting) characteristics can be achieved.

The charge carrier mobility is a critical parameter for OFET performance. Various derivatives based on the quinoxaline and dibenzo[f,h]quinoxaline framework have been synthesized and characterized, showing a range of mobility values.

For instance, a polymer (PQ1) designed with a thiophene-substituted quinoxaline unit and an indacenodithiophene (IDT) unit exhibited p-type semiconductor behavior with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. nih.govfrontiersin.org Another polymer, PIDT-phanQ, which incorporates the more rigid phenanthrenequinoxaline (dibenzo[f,h]quinoxaline) unit, was also shown to have improved hole mobility compared to a related polymer with a less planar diphenylquinoxaline unit. capes.gov.br

Derivatives can also be designed for n-type transport. Thiadiazoloquinoxaline-fused naphthalenediimides (TQ-f-NDIs) have been synthesized and shown to function as n-type semiconductors, with dip-coated films providing electron mobilities as high as 0.03 cm² V⁻¹ s⁻¹. nih.gov The table below presents charge mobility data for several OFETs based on different quinoxaline-related structures.

Compound/Polymer NameCore StructureTransport TypeMobility (cm² V⁻¹ s⁻¹)
PQ1Thiophene-substituted Quinoxalinep-type0.12
PIDT-phanQDibenzo[f,h]quinoxalinep-type(Improved)
Compound 5 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxalinep-type1.9 x 10⁻⁴
Dibenzo[f,h]furazano[3,4-b]quinoxalinesDibenzo[f,h]furazano[3,4-b]quinoxalinep-type~10⁻⁴
TQ-f-NDIsThiadiazoloquinoxaline-fused NDIn-type0.03
Data sourced from multiple studies. nih.govfrontiersin.orgcapes.gov.brnih.govresearchgate.netnih.govresearchgate.net

These findings demonstrate that the dibenzo[f,h]quinoxaline scaffold is a versatile building block for creating a wide range of high-performance organic semiconductors for transistor applications. nih.gov

Thin Film Transistor Performance

Research into various quinoxaline-based small molecules and polymers has demonstrated their viability as semiconductor materials, exhibiting both p-type (hole-transporting) and ambipolar (both hole and electron-transporting) behavior. The performance metrics of these devices, such as charge carrier mobility and the on/off current ratio, are highly dependent on the specific molecular structure, the method of thin-film deposition (solution-processing or vacuum deposition), and the device architecture.

For instance, a study on quinoxaline-based derivatives end-functionalized with phenyl and thiophenyl groups revealed the influence of molecular structure and deposition technique on device performance. researchgate.net One such derivative, 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline, when incorporated into a top-contact/bottom-gate OTFT, exhibited p-channel characteristics. researchgate.net Thin films prepared via a solution-shearing process showed hole mobilities as high as 2.6 × 10⁻⁵ cm²/Vs with a current on/off ratio of 1.8 × 10⁵. researchgate.net When the thin films were prepared by vacuum deposition, the performance improved, with hole mobilities reaching 1.9 × 10⁻⁴ cm²/Vs and a significantly higher on/off ratio of 3.5 × 10⁶. researchgate.net

The versatility of the quinoxaline core is further highlighted in the development of donor-acceptor (D-A) conjugated polymers. A novel alternating D-A polymer, PQ1, which incorporates a quinoxaline derivative as the acceptor unit and indacenodithiophene (IDT) as the donor unit, has shown promising p-type semiconductor properties. nih.gov OFETs constructed with PQ1 as the semiconductor layer demonstrated a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. nih.gov This performance is attributed to a strong intramolecular charge transfer effect and good aggregation in the thin-film state, which are beneficial for charge transport. nih.gov

Furthermore, copolymers based on a pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) building block have been shown to exhibit ambipolar transport characteristics, meaning they can conduct both holes and electrons. researchgate.netrsc.org Copolymers of PQx with bithiophene displayed electron-dominant ambipolar behavior, with electron mobilities reaching up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ and hole mobilities up to 5.22 × 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.netrsc.org In contrast, copolymers of PQx with thieno[3,2-b]thiophene (B52689) exhibited hole-dominant ambipolar characteristics, with hole mobilities as high as 4.82 × 10⁻² cm² V⁻¹ s⁻¹ and electron mobilities of up to 3.95 × 10⁻³ cm² V⁻¹ s⁻¹. researchgate.netrsc.org

These findings underscore the potential of the quinoxaline scaffold in designing high-performance organic semiconductors for thin-film transistors. The electronic properties can be finely tuned through chemical modification, making them a versatile platform for a range of electronic applications.

Performance of Quinoxaline-Based Materials in Thin-Film Transistors

Compound/PolymerDeposition MethodMobility (cm²/Vs)On/Off RatioCarrier Type
2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxalineSolution-Shearing2.6 × 10⁻⁵1.8 × 10⁵p-type
2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxalineVacuum Deposition1.9 × 10⁻⁴3.5 × 10⁶p-type
PQ1 (quinoxaline-IDT copolymer)-up to 0.12-p-type
PQx-bithiophene copolymer-µe: up to 4.28 × 10⁻³µh: up to 5.22 × 10⁻⁴-Ambipolar
PQx-thieno[3,2-b]thiophene copolymer-µh: up to 4.82 × 10⁻²µe: up to 3.95 × 10⁻³-Ambipolar

Future Directions and Emerging Research Avenues

Advanced Molecular Engineering for Enhanced Performance

The performance of materials based on 2-Phenyldibenzo[f,h]quinoxaline is intrinsically linked to their molecular architecture. Advanced molecular engineering strategies are being pursued to fine-tune its electronic and photophysical properties for specific applications. A key approach involves the strategic modification of the dibenzo[f,h]quinoxaline (B1580581) core and the peripheral phenyl group.

One promising avenue is the development of donor-acceptor (D-A) type structures. By introducing electron-donating groups to the phenyl ring or other positions of the quinoxaline (B1680401) system, researchers can induce intramolecular charge transfer (ICT) character. This is crucial for applications in organic photovoltaics (OPVs) and as emitters in organic light-emitting diodes (OLEDs). For instance, engineering D-A-π-A structured organic sensitizers with a large and rigid auxiliary acceptor has been shown to enhance optical gain and improve excited-state features. nih.gov A series of phenanthrene-fused-quinoxaline (PFQ)-based organic sensitizers demonstrated extended absorption spectra and improved open-circuit voltage in dye-sensitized solar cells (DSSCs). nih.gov

Furthermore, the creation of copolymers incorporating the dibenzo[f,h]quinoxaline unit is a powerful strategy. For example, a quinoxaline-fluorene co-polymer, PFQ10, was synthesized and showed blue photoluminescence, making it a candidate for OLEDs. researchgate.net Such copolymerization allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in electronic devices. researchgate.net

Integration into Novel Device Architectures

The unique properties of this compound and its derivatives make them highly suitable for a range of novel device architectures, particularly in the realm of organic electronics.

Organic Light-Emitting Diodes (OLEDs): The high thermal stability and electron-accepting nature of the dibenzo[f,h]quinoxaline core make it an excellent building block for host and electron-transporting materials in OLEDs. Derivatives of dibenzo[f,h]furo[2,3-b]quinoxaline have been synthesized and shown to be efficient deep blue fluorescent materials. rsc.org For instance, an OLED using a disubstituted derivative as a dopant exhibited pure blue emission with an external quantum efficiency (EQE) of 2.28%, which could be improved to 2.63%. rsc.org The development of red and near-infrared (NIR) thermally activated delayed fluorescence (TADF) emitters based on a dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) acceptor has also been reported, highlighting the versatility of this core structure for achieving a wide range of emission colors. nih.govresearchgate.net

Organic Solar Cells (OSCs): In the field of organic photovoltaics, dibenzo[f,h]quinoxaline derivatives are being explored as non-fullerene acceptors. Halogenated dibenzo[f,h]quinoxaline units have been incorporated into 2D-conjugated guest acceptors for ternary organic solar cells, achieving impressive efficiencies of up to 19.0%. nih.govosti.gov This demonstrates the potential of molecular engineering of the dibenzo[f,h]quinoxaline core to optimize the photovoltaic performance of OSCs. nih.govosti.gov Small molecules based on a dibenzo[f,h]thieno[3,4-b]quinoxaline core have also been synthesized for use in efficient bulk-heterojunction solar cells. nih.gov

Other Electronic Applications: The potential applications extend beyond OLEDs and OSCs. Quinoxaline derivatives have been investigated for use in nonvolatile ternary memory devices, showcasing their potential in data storage. researchgate.net Furthermore, the charge transport properties of dibenzo[f,h]furazano[3,4-b]quinoxalines, with hole mobilities in the order of 10⁻⁴ cm² V⁻¹ s⁻¹, suggest their suitability as hole-transport materials in thin-film devices. nih.gov

Theoretical Predictions for Rational Design

Theoretical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for the rational design of new materials based on this compound. These computational methods allow for the prediction of key properties such as HOMO/LUMO energy levels, absorption and emission spectra, and charge transport characteristics before their synthesis, thus saving significant time and resources.

DFT studies on various quinoxaline derivatives have provided valuable insights into their electronic structure and properties. nih.govresearchgate.netscispace.com For example, theoretical investigations of 2,3-diphenylquinoxaline (B159395) derivatives have been used to evaluate their potential in electronic and photovoltaic applications by calculating their bandgap, ionization potential, and electron affinity. d-nb.inforesearchgate.net These calculations can predict the intramolecular charge transfer properties and help in designing molecules with desired electronic transitions. d-nb.inforesearchgate.net

Computational studies can also guide the design of molecules with specific functionalities. For instance, in the context of dye-sensitized solar cells, DFT can be used to predict the excitation energies and oscillator strengths of different dye molecules, helping to identify candidates with optimal light-harvesting efficiencies. nih.govresearchgate.net Similarly, theoretical modeling can aid in the design of new anticancer agents by simulating their interaction with biological targets. nih.gov

The following table provides a conceptual overview of how theoretical predictions can guide the design of this compound derivatives:

Target ApplicationKey Property to OptimizeTheoretical ApproachPredicted Outcome
OLED Emitter High Photoluminescence Quantum Yield (PLQY), Desired Emission WavelengthTime-Dependent DFT (TD-DFT)Optimized excited state geometries and emission energies.
Electron Transport Material High Electron Mobility, Low LUMO Energy LevelDFT calculations of reorganization energy and electron affinity.Molecules with low reorganization energy and suitable LUMO for electron injection.
Organic Solar Cell Acceptor Broad Absorption Spectrum, Appropriate LUMO-LUMO offset with donorDFT and TD-DFT calculations of electronic structure and absorption spectra.Acceptor materials with complementary absorption to the donor and efficient charge separation.

Exploration of New Functionalization Strategies

The exploration of new and efficient synthetic methods for the functionalization of the this compound scaffold is crucial for creating a diverse library of materials with tailored properties. Traditional methods for quinoxaline synthesis often involve the condensation of o-phenylenediamines with dicarbonyl compounds. sapub.orgnih.gov However, modern synthetic chemistry offers more sophisticated strategies.

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the quinoxaline core. nih.govrsc.org This approach allows for the introduction of various functional groups, such as aryl, alkyl, and amino groups, directly onto the heterocyclic ring without the need for pre-functionalized starting materials. rsc.org For example, a metal-free direct C-H functionalization method has been developed to produce 3-vinylated quinoxalin-2(1H)-ones. rsc.org

Another promising strategy is the use of multicomponent reactions, which allow for the one-pot synthesis of complex molecules from simple starting materials. This approach is highly atom-economical and can be used to generate a wide range of substituted quinoxaline derivatives.

The development of novel catalytic systems is also driving innovation in this area. For instance, recyclable alumina-supported heteropolyoxometalates have been used as efficient catalysts for the synthesis of quinoxaline derivatives at room temperature. nih.gov The synthesis of functionalized quinoxaline derivatives has also been achieved using various other catalytic systems and reaction conditions. sapub.org These advancements in synthetic methodology will undoubtedly accelerate the discovery of new this compound-based materials with enhanced performance and novel functionalities.

Q & A

Q. How are thermally activated delayed fluorescence (TADF) properties engineered in dibenzoquinoxaline-based emitters for OLEDs?

  • Methodological Answer : Donor-acceptor (D-A) architectures with twisted conformations minimize ΔEₛₜ (singlet-triplet energy gap). Time-resolved PL spectroscopy measures delayed emission lifetimes (µs–ms range). Substituents like carbazole donors enhance reverse intersystem crossing (RISC), achieving external quantum efficiencies >20% in green-to-red OLEDs .

Data Contradiction Analysis

  • Example : In halogenated derivatives, bromination (Br-QTP-4F) unexpectedly underperforms chlorination (Cl-QTP-4F) in OSCs despite higher atomic polarizability. This is attributed to Br’s larger atomic radius disrupting molecular packing, as evidenced by atomic force microscopy (AFM) showing increased surface roughness .

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